Linoleoyl-L-carnitine chloride is synthesized from L-carnitine and linoleic acid, which is a polyunsaturated fatty acid found in various plant oils. The classification of this compound falls under acylcarnitines, specifically those that are modified with long-chain fatty acids. Its molecular formula is with a molecular weight of approximately 460.1 g/mol .
The synthesis of linoleoyl-L-carnitine chloride typically involves the acylation of L-carnitine with linoleic acid in the presence of a suitable activating agent, such as a coupling reagent. A common method includes:
This process allows for the efficient production of linoleoyl-L-carnitine chloride suitable for research applications .
The molecular structure of linoleoyl-L-carnitine chloride features a long hydrocarbon chain derived from linoleic acid attached to the L-carnitine backbone. Key structural elements include:
The three-dimensional conformation is influenced by these functional groups, impacting its biological activity and interactions with cellular components.
Linoleoyl-L-carnitine chloride can participate in several chemical reactions:
These reactions are significant for understanding its stability and reactivity in biological systems .
The mechanism of action for linoleoyl-L-carnitine chloride primarily relates to its role in fatty acid metabolism:
Research indicates that such acylcarnitines can also have signaling roles, potentially impacting inflammation and cellular stress responses .
Linoleoyl-L-carnitine chloride exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings .
Linoleoyl-L-carnitine chloride has several scientific applications:
The formation of linoleoyl-L-carnitine chloride occurs through a two-stage biosynthetic process requiring substrate activation followed by enzymatic esterification:
Linoleic Acid Activation: Cytosolic acyl-CoA synthetases (ACS) activate linoleic acid through ATP-dependent conversion to linoleoyl-CoA. This reaction occurs primarily in the endoplasmic reticulum and mitochondrial outer membrane, with ACS enzymes exhibiting chain-length specificity for C18 fatty acids. The reaction proceeds as:Linoleic acid + ATP + CoASH → Linoleoyl-CoA + AMP + PPiThis activation step is catalyzed by FATP isoforms (Fatty Acid Transport Proteins) which possess inherent acyl-CoA synthetase activity, particularly FATP4 in enterocytes and FATP1 in muscle tissue [5] [9].
Carnitine Biosynthesis: L-carnitine is synthesized endogenously from protein-bound ε-N-trimethyllysine residues through four enzymatic reactions:
Table 1: Enzymes in Linoleoyl-L-carnitine Chloride Biosynthesis Pathway
Enzyme | Gene Symbol | Cofactors/Regulators | Subcellular Localization |
---|---|---|---|
Acyl-CoA Synthetase | ACSL1/ACSL4 | ATP, Mg²⁺, CoASH | Endoplasmic reticulum, Mitochondrial outer membrane |
ε-N-Trimethyllysine Dioxygenase | TMLHE | Fe²⁺, 2-oxoglutarate, ascorbate | Mitochondrial matrix |
Serine Hydroxymethyltransferase | SHMT1/SHMT2 | Pyridoxal 5'-phosphate | Cytosol (SHMT1), Mitochondria (SHMT2) |
4-Trimethylaminobutyraldehyde Dehydrogenase | ALDH9A1 | NAD⁺ | Cytosol |
γ-Butyrobetaine Hydroxylase | BBOX1 | Fe²⁺, 2-oxoglutarate, ascorbate | Cytosol |
Carnitine Palmitoyltransferase 1 | CPT1A/CPT1B | Malonyl-CoA inhibition | Mitochondrial outer membrane |
The carnitine palmitoyltransferase (CPT) system constitutes the gatekeeping machinery for mitochondrial fatty acid import, with specific implications for linoleoyl-L-carnitine chloride formation and transport:
CPT1 Catalysis: The outer mitochondrial membrane enzyme CPT1 (isoforms CPT1A in liver, CPT1B in muscle) transfers the linoleoyl moiety from CoA to the 3-hydroxyl group of L-carnitine. This reaction produces the chloride salt form to maintain charge neutrality:Linoleoyl-CoA + L-carnitine + Cl⁻ ⇌ Linoleoyl-L-carnitine chloride + CoASHCPT1 exhibits higher catalytic efficiency for polyunsaturated fatty acids like linoleic acid (Vₘₐₓ = 120 nmol/min/mg) compared to saturated equivalents (Vₘₐₓ = 85 nmol/min/mg) due to enhanced substrate binding affinity [5] [9].
Regulatory Mechanisms: CPT1 activity is inhibited allosterically by malonyl-CoA, the first committed intermediate in fatty acid biosynthesis. This inhibition creates a reciprocal regulatory mechanism where fatty acid synthesis and oxidation cannot occur simultaneously. During fasting or exercise, decreased malonyl-CoA levels relieve CPT1 inhibition, promoting linoleoyl-L-carnitine formation and subsequent β-oxidation [9].
Translocation System: The synthesized linoleoyl-L-carnitine chloride is shuttled across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT, SLC25A20), a strict antiporter that exports free carnitine while importing acylcarnitine esters. Within the mitochondrial matrix, CPT2 reverses the esterification reaction, regenerating linoleoyl-CoA for β-oxidation while releasing free carnitine for recycling [4] [5].
Table 2: Carnitine Palmitoyltransferase System Kinetics for Linoleic Acid
Parameter | CPT1A (Hepatic) | CPT1B (Muscle) | CPT2 (Mitochondrial) |
---|---|---|---|
Kₘ for Linoleoyl-CoA (μM) | 35.2 ± 4.1 | 22.7 ± 3.3 | 48.9 ± 5.6 |
Vₘₐₓ (nmol/min/mg) | 98.5 ± 8.7 | 142.3 ± 12.1 | 86.4 ± 7.9 |
Malonyl-CoA IC₅₀ (nM) | 78.3 ± 9.2 | 2100 ± 185 | N/A |
Optimal pH | 7.0-7.5 | 7.0-7.5 | 7.5-8.0 |
Tissue Expression Profile | Liver, Kidney, Fibroblasts | Skeletal Muscle, Heart, Testis | Ubiquitous mitochondrial |
Linoleoyl-L-carnitine chloride exhibits heterogeneous tissue distribution and subcellular compartmentalization patterns that reflect specialized metabolic functions:
Skeletal Muscle: Contains the highest concentrations of linoleoyl-L-carnitine chloride (15-25 pmol/mg tissue) due to substantial energy demands met through fatty acid oxidation. Muscle fibers predominantly express the CPT1B isoform with high affinity for linoleic acid. During prolonged exercise, acylcarnitine profiling reveals 3-fold increases in linoleoyl-L-carnitine, confirming its dynamic utilization as an energy substrate [5] [9].
Cardiac Tissue: The heart demonstrates constitutive expression of fatty acid oxidation machinery, with linoleoyl-L-carnitine chloride serving dual roles as a metabolic intermediate and acetyl-CoA buffer. Cardiac mitochondria maintain acylcarnitine concentrations of 0.8-1.2 mM, with linoleoyl-L-carnitine comprising 18-22% of the long-chain acylcarnitine pool. This compartmentalization prevents toxic accumulation of free long-chain fatty acids during β-oxidation [4] [7].
Hepatic System: Liver tissue exhibits regulatory specialization where linoleoyl-L-carnitine chloride concentrations fluctuate dramatically (5-45 pmol/mg) in response to nutritional status. Hepatocytes demonstrate zonation differences, with periportal cells showing higher concentrations than pericentral hepatocytes. The liver-specific CPT1A isoform features lower malonyl-CoA sensitivity, allowing continued fatty acid oxidation during carbohydrate availability [1] [9].
Brain and Neural Tissue: While the blood-brain barrier restricts carnitine transport, astrocytes accumulate linoleoyl-L-carnitine chloride (2-8 pmol/mg) for neuroprotective functions and acetylcholine synthesis. Neural compartments utilize linoleoyl-L-carnitine chloride for mitochondrial energy production and as a reservoir for membrane phospholipid synthesis, particularly during synaptic remodeling [4] [6].
Cellular Compartmentalization: Within individual cells, linoleoyl-L-carnitine chloride exhibits distinct pools:
Table 3: Tissue-Specific Distribution and Functions of Linoleoyl-L-carnitine Chloride
Tissue | Concentration (pmol/mg) | Primary Metabolic Functions | Regulatory Significance |
---|---|---|---|
Skeletal Muscle | 15-25 (resting) → 45-60 (exercise) | Energy production during sustained activity | Marker of lipid energy utilization; increases 3-fold during endurance exercise |
Cardiac Muscle | 18-22 (stable) | Continuous energy supply; acyl-group buffering | Maintains mitochondrial acetyl-CoA/CoA ratio; prevents arrhythmogenic lipid accumulation |
Liver | 5-45 (nutrition-dependent) | Ketogenesis; VLDL assembly precursor | Reflects hepatic insulin sensitivity; elevated in NAFLD/NASH |
Brain | 2-8 (regional variation) | Neurotransmitter precursor; membrane phospholipid synthesis | Modulates synaptic plasticity; potential biomarker for neurodegenerative disorders |
Kidney | 8-12 | Energy for reabsorption; detoxification of organic acids | Excreted during metabolic stress; diagnostic marker for organic acidemias |
Plasma/Serum | 0.05-0.15 μmol/L | Interorgan transport; signaling molecule | Biomarker for CPT-II deficiency; increases during ischemic events |
The spatiotemporal dynamics of linoleoyl-L-carnitine chloride distribution are influenced by the expression patterns of carnitine transporters, particularly OCTN2 (SLC22A5) which maintains tissue carnitine gradients of 50-100:1 (intracellular:extracellular). Genetic deficiencies in these transporters profoundly disrupt linoleoyl-L-carnitine chloride homeostasis, leading to its pathological accumulation in plasma and urine [4] [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8